

# Synthesis and Purification of (+)-Tomoxetine for Research Applications

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Application Note & Protocol

For researchers, scientists, and drug development professionals, the enantioselective synthesis of **(+)-Tomoxetine**, the (R)-enantiomer, is of significant interest due to its activity as a selective norepinephrine reuptake inhibitor. This document provides a detailed protocol for the synthesis and purification of **(+)-Tomoxetine** hydrochloride suitable for research purposes, drawing from established chemical literature.

# **Overview of Synthetic Strategy**

The presented synthesis of **(+)-Tomoxetine**, also known as (R)-(-)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine, is a multi-step process. A common and effective method involves the coupling of a chiral amino alcohol with an aryl halide, followed by purification and salt formation. The key starting material is the enantiomerically pure (R)-N-methyl-3-hydroxy-3-phenylpropylamine.

### **Quantitative Data Summary**

The following tables summarize the key quantitative data associated with the synthesis and purification of **(+)-Tomoxetine**.

Table 1: Reagents and Materials



Reagent/Material	Chemical Formula	Molar Mass ( g/mol )
(3R)-N-methyl-3-hydroxy-3- phenylpropylamine	C10H15NO	165.23
2-lodotoluene	C7H7l	218.04
Potassium Phosphate	K₃PO₄	212.27
Copper(I) Iodide	Cul	190.45
Toluene	С7Н8	92.14
Hydrochloric Acid (10% in Ethyl Acetate)	HCI	36.46
Isopropanol	СзНвО	60.10
Sodium Hydroxide	NaOH	40.00
Dichloromethane	CH <sub>2</sub> Cl <sub>2</sub>	84.93
Ethyl Acetate	C4H8O2	88.11

Table 2: Reaction Parameters and Expected Yields

Step	Reaction	Key Parameters	Time (hours)	Yield (%)	Purity (ee%)
1	Ullmann Coupling	Reflux in Toluene	24	~85-90 (crude oil)	>99
2	Salt Formation & Purification	HCI in Ethyl Acetate, Recrystallizati on from Isopropanol	5 (precipitation)	~83 (hydrochlorid e salt)	>99

# **Experimental Protocols**



This section details the step-by-step methodology for the synthesis and purification of **(+)-Tomoxetine** hydrochloride.

# Synthesis of (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine (Ullmann Coupling)

This procedure outlines the coupling of (3R)-N-methyl-3-hydroxy-3-phenylpropylamine with 2-iodotoluene.[1][2]

#### Apparatus:

- A 3-necked 100 ml glass reactor
- Reflux condenser
- Magnetic stirrer
- Nitrogen inlet

#### Procedure:

- Flush the reactor with nitrogen for 15 minutes.
- Charge the reactor with 15 g (90.8 mmol) of (3R)-N-methyl-3-hydroxy-3-phenylpropylamine (>99% ee), 28.9 g (136.2 mmol) of potassium phosphate, and 1.73 g (9.8 mmol, 10 mol-%) of copper(I) iodide.[1][2]
- Add 60 ml of toluene to the mixture to create a suspension.
- Stir the suspension for 5 minutes.
- Add 12.8 ml (100 mmol) of 2-iodotoluene to the reaction mixture.
- Heat the mixture to reflux and maintain for 24 hours.
- After 24 hours, cool the reaction mixture to room temperature.
- Filter the mixture and wash the solid residue with toluene.



- Combine the filtrate and washings.
- Add 75 ml of water and stir for 10 minutes at room temperature.
- Separate the aqueous phase and adjust the pH to 1-2 with 30% HCl.
- Extract the aqueous phase with 60 ml of toluene.
- To the separated aqueous phase, add aqueous NaOH until the pH reaches 12-14.
- Extract the basic aqueous phase with toluene.
- Evaporate the organic phase under reduced pressure to yield an oil (approximately 25 g).[1]

# Purification and Formation of (+)-Tomoxetine Hydrochloride

This section details the conversion of the free base to its hydrochloride salt and subsequent purification.[1][2]

#### Procedure:

- Redissolve the oil obtained in the previous step in 80 ml of toluene.
- Warm the solution to 80°C.
- Add 36 g of a 10% HCl-ethyl acetate solution dropwise to the warmed solution. A white solid will precipitate upon cooling.[1][2]
- Allow the suspension to stand at room temperature for 5 hours.
- Filter the suspension and dry the residue in a vacuum oven at approximately 50°C. This will yield about 22 g (75.4 mmol, 83%) of Atomoxetine hydrochloride.[1]

# Recrystallization

#### Procedure:

Place the obtained Atomoxetine hydrochloride salt in a 100 ml reaction vessel.

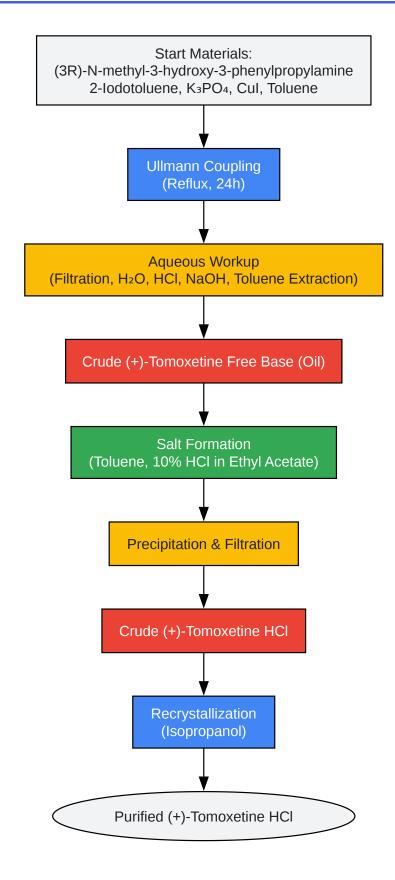


- Add 55 ml of isopropanol.
- Heat the mixture to reflux until all solids are dissolved.
- Allow the solution to cool slowly to room temperature, which should induce crystallization.
- Further cool the mixture in an ice bath to maximize crystal formation.
- Filter the crystals and wash with a small amount of cold isopropanol.
- Dry the crystals under vacuum to obtain purified (+)-Tomoxetine hydrochloride.

# **Visualization of Experimental Workflow**

The following diagrams illustrate the key stages of the synthesis and purification process.





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Caption: Workflow for the synthesis of (+)-Tomoxetine HCl.



### **Chiral Purity Analysis**

The enantiomeric excess (ee) of the final product should be determined to confirm the stereochemical integrity of the synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the method of choice.

Table 3: Example HPLC Conditions for Chiral Separation

Parameter	Condition
Column	Chiralpak IC-3
Mobile Phase	n-hexane:isopropyl alcohol:diethyl amine (950:50:1 v/v/v)
Flow Rate	1.0 mL/min
Detection	UV at 215 nm

Note: These conditions are an example, and optimization may be required based on the specific column and instrumentation used.[3]

## **Alternative Synthetic Approaches**

For research purposes, it is valuable to be aware of alternative synthetic routes. A notable alternative begins with (E)-3-(N-methylamino)-1-phenyl-2-propylene-1-ketone, which is then subjected to reduction and subsequent etherification with o-fluorotoluene or o-chlorotoluene.[4] Chemoenzymatic methods, which utilize enzymes for key stereoselective transformations, have also been developed to produce enantiomerically pure intermediates.[5][6]

### Conclusion

The protocol described provides a reliable method for the synthesis and purification of **(+)-Tomoxetine** hydrochloride for research applications. Adherence to the detailed steps, particularly the control of reaction conditions and purification procedures, is crucial for obtaining a high yield of the desired enantiomer with high purity. The provided workflow diagrams and quantitative data serve as a comprehensive guide for researchers undertaking this synthesis.



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